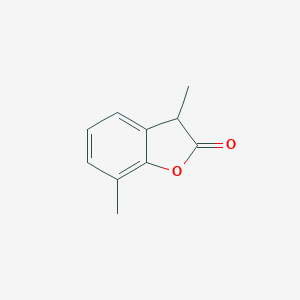
3,7-Dimethylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylbenzofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzofurans, including 3,7-dimethylbenzofuran-2(3H)-one, exhibit significant anticancer properties. Various studies have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cells (IC50 values in the low micromolar range) .
Antimicrobial Properties
In addition to anticancer effects, this compound has been studied for its antimicrobial activity. A study highlighted that certain derivatives exhibited potent activity against Staphylococcus aureus and various fungal strains, suggesting potential applications in treating infections .
Structure-Activity Relationship Studies
The biological activity of this compound can be influenced by modifications to its structure. For example, the introduction of different substituents on the benzofuran ring can enhance its potency and selectivity towards specific biological targets. This aspect is crucial for drug development as it allows for the optimization of therapeutic agents based on desired pharmacological profiles .
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a precursor for organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices may enhance the performance characteristics of these devices .
Fluorescent Dyes
The compound's structural features also make it a candidate for fluorescent dye applications. Its photophysical properties can be tailored through chemical modifications, allowing for the development of dyes with specific emission characteristics suitable for biological imaging or sensing applications.
Agrochemicals
Pesticide Development
Research into the agrochemical applications of this compound suggests that derivatives may possess insecticidal or herbicidal properties. The stability and reactivity of these compounds can be advantageous in developing new pesticides that are effective yet environmentally friendly .
Case Studies
Propriétés
Numéro CAS |
173419-94-8 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |
Clé InChI |
RBQUOOIDOGBZRQ-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
SMILES canonique |
CC1C2=CC=CC(=C2OC1=O)C |
Synonymes |
2(3H)-Benzofuranone, 3,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















